molecular formula C10H14ClF2N5 B12216662 1-(difluoromethyl)-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

1-(difluoromethyl)-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12216662
M. Wt: 277.70 g/mol
InChI Key: BHHSWGRRDONTHO-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C5H7F2N3·HCl It is known for its unique structure, which includes a difluoromethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as esterification, oxidation, addition, methylation, and hydrolysis . The use of advanced equipment and automation can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazole compounds .

Scientific Research Applications

1-(Difluoromethyl)-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group and pyrazole ring play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Properties

Molecular Formula

C10H14ClF2N5

Molecular Weight

277.70 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H13F2N5.ClH/c1-7-9(6-17(15-7)10(11)12)13-5-8-3-4-14-16(8)2;/h3-4,6,10,13H,5H2,1-2H3;1H

InChI Key

BHHSWGRRDONTHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=NN2C)C(F)F.Cl

Origin of Product

United States

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